N*1*-Methyl-N*1*-(3-nitro-benzyl)-ethane-1,2-diamine
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Overview
Description
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine is an organic compound characterized by the presence of a nitrobenzyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine typically involves the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.
Alkylation of Ethane-1,2-diamine: The 3-nitrobenzyl chloride is then reacted with ethane-1,2-diamine in the presence of a base such as sodium hydroxide to yield N-(3-nitro-benzyl)-ethane-1,2-diamine.
Methylation: Finally, the N-(3-nitro-benzyl)-ethane-1,2-diamine is methylated using methyl iodide in the presence of a base like potassium carbonate to obtain N-Methyl-N-(3-nitro-benzyl)-ethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: N-Methyl-N-(3-aminobenzyl)-ethane-1,2-diamine.
Substitution: Various substituted benzyl derivatives.
Oxidation: N-Methyl-N-(3-carboxybenzyl)-ethane-1,2-diamine.
Scientific Research Applications
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe to study the interactions of nitrobenzyl derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Polymer Integration: When incorporated into polymers, it can influence the physical properties of the material through its chemical structure.
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine : Similar structure but with the nitro group in the para position.
- N1-Methyl-N1-(3-nitro-phenyl)-ethane-1,2-diamine : Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N1-Methyl-N1-(3-nitro-benzyl)-ethane-1,2-diamine is unique due to the specific positioning of the nitro group on the benzyl moiety, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and material properties compared to its analogs.
Properties
IUPAC Name |
N'-methyl-N'-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12(6-5-11)8-9-3-2-4-10(7-9)13(14)15/h2-4,7H,5-6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIRAEQKHDHBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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